molecular formula C21H29N3O4 B14960892 Butyl 4-{[(3-oxodecahydroquinoxalin-2-yl)acetyl]amino}benzoate

Butyl 4-{[(3-oxodecahydroquinoxalin-2-yl)acetyl]amino}benzoate

Cat. No.: B14960892
M. Wt: 387.5 g/mol
InChI Key: KACGZIBEUJYNHK-UHFFFAOYSA-N
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Description

Butyl 4-{[(3-oxodecahydroquinoxalin-2-yl)acetyl]amino}benzoate is a complex organic compound that features a quinoxaline derivative Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-{[(3-oxodecahydroquinoxalin-2-yl)acetyl]amino}benzoate typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of an o-phenylenediamine with a diketone to form the quinoxaline ring. This intermediate is then subjected to further functionalization to introduce the 3-oxo group and the acetylamino side chain.

The final step involves the esterification of the benzoic acid derivative with butanol under acidic conditions to yield the butyl ester. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-{[(3-oxodecahydroquinoxalin-2-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The quinoxaline ring can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinoxaline core or the acetylamino side chain.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Butyl 4-{[(3-oxodecahydroquinoxalin-2-yl)acetyl]amino}benzoate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for antimicrobial and anticancer agents.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Butyl 4-{[(3-oxodecahydroquinoxalin-2-yl)acetyl]amino}benzoate involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline core can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline derivatives: These include compounds with similar core structures but different functional groups.

    Benzamide derivatives: Compounds with similar amide linkages but different aromatic systems.

    Heterocyclic amines: Molecules containing nitrogen in their ring structures, similar to quinoxalines.

Uniqueness

Butyl 4-{[(3-oxodecahydroquinoxalin-2-yl)acetyl]amino}benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H29N3O4

Molecular Weight

387.5 g/mol

IUPAC Name

butyl 4-[[2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetyl]amino]benzoate

InChI

InChI=1S/C21H29N3O4/c1-2-3-12-28-21(27)14-8-10-15(11-9-14)22-19(25)13-18-20(26)24-17-7-5-4-6-16(17)23-18/h8-11,16-18,23H,2-7,12-13H2,1H3,(H,22,25)(H,24,26)

InChI Key

KACGZIBEUJYNHK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3CCCCC3N2

Origin of Product

United States

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